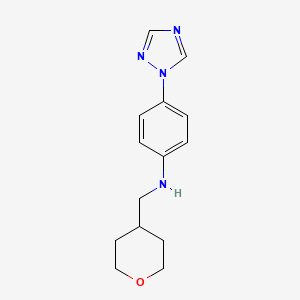
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Descripción general
Descripción
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline, also known by its CAS number 1281234-03-4 , is a chemical compound with a molecular formula of C₁₄H₁₈N₄O and a molecular weight of 258.32 g/mol . It falls within the category of organic compounds and is of interest due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Triazole Derivatives and Their Applications
Triazole derivatives, including N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline, are of great interest in the development of new drugs due to their diverse biological activities. Triazoles are a class of five-membered heterocyclic compounds that have been studied extensively for their potential uses in various therapeutic areas. The interest in triazole derivatives stems from the success of various triazole-containing drugs in the pharmaceutical market, which has prompted research into new methods of synthesis and biological evaluation of these compounds (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,2,3-triazoles and their derivatives plays a crucial role in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, catalyzed by copper(I), is a pivotal reaction for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" approach provides a versatile and efficient pathway for the development of triazole derivatives with a broad spectrum of biological activities (Kaushik et al., 2019).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole derivatives have shown promise in the development of proton-conducting fuel cell membranes. These materials, based on 1H-1,2,4-triazole and its polymers, offer improved thermal stability, electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of 1,2,4-triazoles and their derivatives make them suitable for creating heat-resistant, electrochemically stable, and mechanically strong membranes with potential applications in energy and chemistry (Prozorova & Pozdnyakov, 2023).
Antibacterial Activity Against Staphylococcus aureus
Recent research has highlighted the potential of 1,2,3-triazole and 1,2,4-triazole-containing hybrids as effective agents against Staphylococcus aureus, a major bacterial pathogen. These compounds, acting as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial proteins, offer new avenues for the development of antibacterial agents capable of combating drug-resistant strains. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids for treating bacterial infections underscores the therapeutic potential of these hybrids (Li & Zhang, 2021).
Propiedades
IUPAC Name |
N-(oxan-4-ylmethyl)-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-14(18-11-15-10-17-18)4-2-13(1)16-9-12-5-7-19-8-6-12/h1-4,10-12,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQPCYKTYBQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


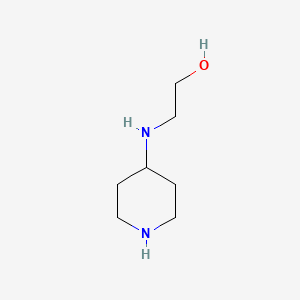

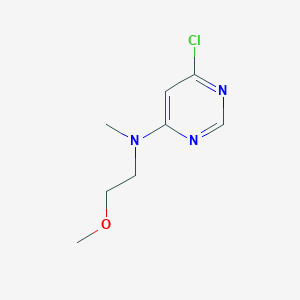
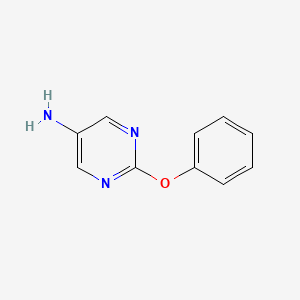
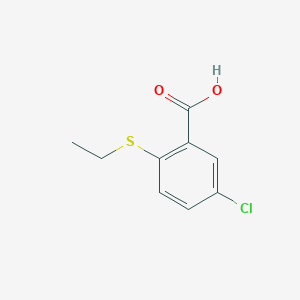
![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)
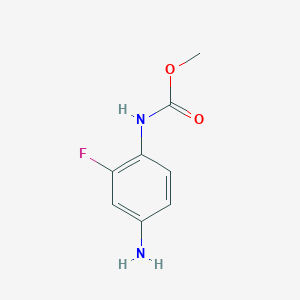
![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

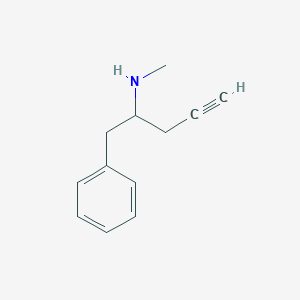
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)



